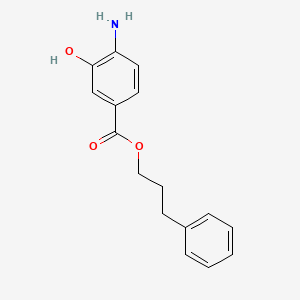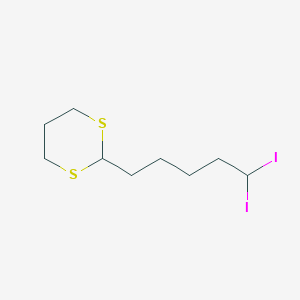![molecular formula C20H23N B14207681 1-[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]pyrrolidine CAS No. 823227-94-7](/img/structure/B14207681.png)
1-[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]pyrrolidine is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring attached to a phenyl group substituted with a dec-3-ene-1,5-diyn-1-yl moiety
準備方法
The synthesis of 1-[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,2-diethynylbenzene and 1,4-diiodobutane.
Sonogashira Coupling: The key step involves a Sonogashira coupling reaction, where 1,2-diethynylbenzene is coupled with 1,4-diiodobutane in the presence of a palladium catalyst and a copper co-catalyst.
Cyclization: The resulting intermediate undergoes cyclization to form the pyrrolidine ring, yielding the final product.
化学反応の分析
1-[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne groups.
Common reagents and conditions used in these reactions include palladium catalysts, copper co-catalysts, and various oxidizing and reducing agents. Major products formed from these reactions include hydrogenated derivatives and substituted phenyl compounds.
科学的研究の応用
1-[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]pyrrolidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
作用機序
The mechanism of action of 1-[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]pyrrolidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is believed to interact with enzymes and receptors involved in cellular processes, such as DNA replication and protein synthesis.
類似化合物との比較
1-[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]pyrrolidine can be compared with other similar compounds, such as:
Cyclohexeno[3,4]cyclodec-1,5-diyne-3-ene: This compound shares a similar enediyne structure and is used as a model for studying enediyne reactivity.
4,4’-(But-1,3-diyn-1,4-diyl)diphenylamine: Another compound with a similar diynyl structure, used in the synthesis of advanced materials.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties.
特性
CAS番号 |
823227-94-7 |
|---|---|
分子式 |
C20H23N |
分子量 |
277.4 g/mol |
IUPAC名 |
1-(4-dec-3-en-1,5-diynylphenyl)pyrrolidine |
InChI |
InChI=1S/C20H23N/c1-2-3-4-5-6-7-8-9-12-19-13-15-20(16-14-19)21-17-10-11-18-21/h7-8,13-16H,2-4,10-11,17-18H2,1H3 |
InChIキー |
KVJHMDRWJVXBIT-UHFFFAOYSA-N |
正規SMILES |
CCCCC#CC=CC#CC1=CC=C(C=C1)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



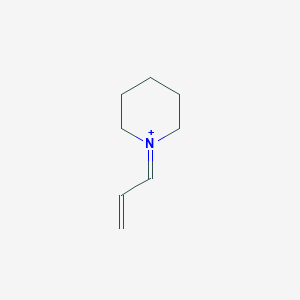
![2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol](/img/structure/B14207606.png)
![Benzenemethanamine, N-[2-(phenylseleno)propyl]-](/img/structure/B14207611.png)

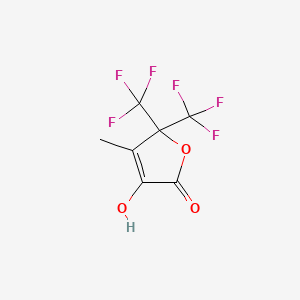
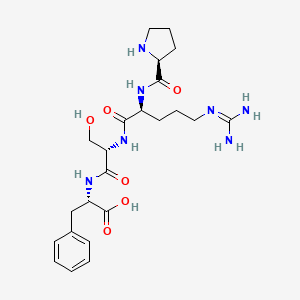
![6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14207632.png)
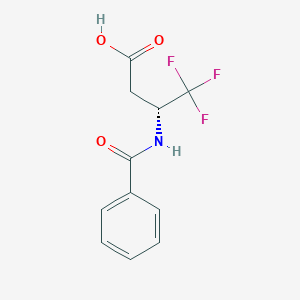
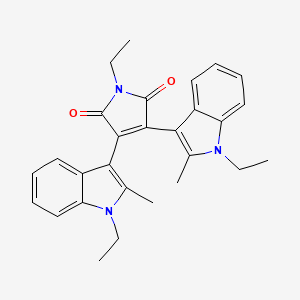
![N-(4-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}phenyl)octanamide](/img/structure/B14207656.png)
![6-methoxy-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14207657.png)
